molecular formula C42H44ClN7O6S3 B12382962 N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide

N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide

Cat. No.: B12382962
M. Wt: 874.5 g/mol
InChI Key: IXACTXFUQMBZJI-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bcl-2-IN-13 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has shown significant potential in cancer research due to its ability to induce apoptosis in cancer cells by inhibiting the anti-apoptotic function of Bcl-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the preparation of a pyrrolo[2,3-b]pyridine derivative, which is then coupled with a sulfonyl chloride derivative under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of Bcl-2-IN-13 typically involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Bcl-2-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Bcl-2-IN-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Bcl-2 in apoptosis and to develop new synthetic methodologies.

    Biology: Employed in cell biology research to investigate the mechanisms of apoptosis and cell survival.

    Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly those that exhibit overexpression of Bcl-2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways.

Mechanism of Action

Bcl-2-IN-13 exerts its effects by binding to the Bcl-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately results in the activation of caspases and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bcl-2-IN-13 is unique in its high potency and selectivity for Bcl-2, making it a valuable tool for studying the role of Bcl-2 in apoptosis and for developing new therapeutic strategies targeting this pathway .

Properties

Molecular Formula

C42H44ClN7O6S3

Molecular Weight

874.5 g/mol

IUPAC Name

N-[6-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1-dioxo-1,2-benzothiazol-3-yl]-4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C42H44ClN7O6S3/c1-47(2)21-20-33(29-57-35-9-4-3-5-10-35)44-39-19-17-36(27-40(39)50(51)52)58(53,54)45-42-38-18-16-34(26-41(38)59(55,56)46-42)49-24-22-48(23-25-49)28-31-8-6-7-11-37(31)30-12-14-32(43)15-13-30/h3-19,26-27,33,44H,20-25,28-29H2,1-2H3,(H,45,46)/t33-/m1/s1

InChI Key

IXACTXFUQMBZJI-MGBGTMOVSA-N

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=NS(=O)(=O)C4=C3C=CC(=C4)N5CCN(CC5)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-]

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=NS(=O)(=O)C4=C3C=CC(=C4)N5CCN(CC5)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-]

Origin of Product

United States

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